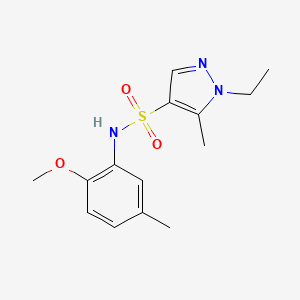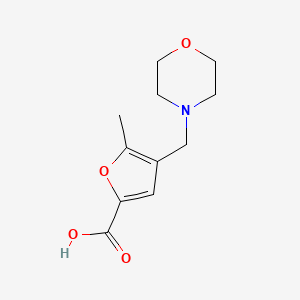
1-ethyl-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-pyrazole-4-sulfonamide (EMMS) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EMMS belongs to the class of pyrazole sulfonamides, which have been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. In
Mécanisme D'action
1-ethyl-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-pyrazole-4-sulfonamide is believed to exert its therapeutic effects through the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2 activity, this compound can reduce the production of prostaglandins and thus reduce inflammation.
Biochemical and Physiological Effects
In addition to its anti-inflammatory properties, this compound has been found to exhibit other biochemical and physiological effects. One study found that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Another study found that this compound can inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-ethyl-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-pyrazole-4-sulfonamide in lab experiments is its relatively simple synthesis method. However, the yield of this synthesis method is relatively low, which may limit its use in large-scale experiments. Additionally, this compound has not been extensively studied in vivo, which may limit its potential applications.
Orientations Futures
There are several future directions for research on 1-ethyl-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-pyrazole-4-sulfonamide. One area of interest is the development of more efficient synthesis methods for this compound and other pyrazole sulfonamides. Another area of interest is the investigation of the in vivo effects of this compound, which could provide valuable insights into its potential therapeutic applications. Additionally, further research is needed to explore the potential applications of this compound in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 1-ethyl-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-pyrazole-4-sulfonamide involves a multistep process, starting with the reaction of 2-methoxy-5-methylphenylhydrazine with ethyl acetoacetate to form 1-ethyl-3-(2-methoxy-5-methylphenyl)-1H-pyrazole-5-carboxylic acid. This intermediate is then treated with chlorosulfonic acid and a base to form the final product, this compound. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
1-ethyl-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-pyrazole-4-sulfonamide has been found to exhibit promising therapeutic potential in various scientific research applications. One study found that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This suggests that this compound may have anti-inflammatory properties and could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1-ethyl-N-(2-methoxy-5-methylphenyl)-5-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-5-17-11(3)14(9-15-17)21(18,19)16-12-8-10(2)6-7-13(12)20-4/h6-9,16H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEQSKKQOIMGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=C(C=CC(=C2)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-phenyl-1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2,4-pentadien-1-one](/img/structure/B5430277.png)
![4-(5-methylpyridin-2-yl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-4-ol](/img/structure/B5430278.png)
![4-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-penten-2-one](/img/structure/B5430283.png)
![methyl 3-{[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B5430295.png)

![2-[(5-nitro-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5430303.png)
![(4-chlorophenyl){1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}methanone](/img/structure/B5430311.png)
![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5430315.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5430335.png)
![4-{4-[4-(benzoyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5430346.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B5430349.png)
![9-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5430369.png)

![1-(2-chloro-4-fluorobenzyl)benzo[cd]indol-2(1H)-one](/img/structure/B5430371.png)